molecular formula C11H16ClNO4 B1419210 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride CAS No. 1185294-53-4

5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride

Cat. No.: B1419210
CAS No.: 1185294-53-4
M. Wt: 261.7 g/mol
InChI Key: FZIMAWVOPGCTNK-UHFFFAOYSA-N
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Description

5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO4. It is known for its unique structure, which includes a furan ring substituted with a morpholine group and a carboxylic acid group.

Preparation Methods

The synthesis of 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the morpholine group: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the morpholine group.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is used to introduce the carboxyl group.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Chemical Reactions Analysis

5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the furan ring or the morpholine group is oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free acid and hydrochloric acid.

Scientific Research Applications

5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-8-9(6-10(16-8)11(13)14)7-12-2-4-15-5-3-12;/h6H,2-5,7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIMAWVOPGCTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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